molecular formula C11H11Br B13924272 7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]

7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]

Cat. No.: B13924272
M. Wt: 223.11 g/mol
InChI Key: NOVJDELNYVOSRC-UHFFFAOYSA-N
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Description

7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene] is a chemical compound characterized by its unique spirocyclic structure, which includes a bromine atom attached to the indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene] typically involves the reaction of a suitable indene derivative with a brominating agent. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced spirocyclic compounds

    Substitution: Substituted spirocyclic compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene] involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity . The spirocyclic structure provides rigidity, which can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

  • 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3’-amine
  • 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3’-one

Comparison: Compared to its analogs, 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene] is unique due to its specific substitution pattern and spirocyclic framework. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

4-bromospiro[1,2-dihydroindene-3,1'-cyclopropane]

InChI

InChI=1S/C11H11Br/c12-9-3-1-2-8-4-5-11(6-7-11)10(8)9/h1-3H,4-7H2

InChI Key

NOVJDELNYVOSRC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)C3=C1C=CC=C3Br

Origin of Product

United States

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